5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
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Overview
Description
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3NO and a molecular weight of 256.02 g/mol . It is a pyridine derivative, characterized by the presence of bromine, methoxy, and trifluoromethyl groups attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives can interact with the peripheral sensory trigeminal nerves .
Mode of Action
It’s known that trifluoromethylpyridine derivatives can act as a calcitonin gene-related peptide (cgrp) receptor antagonist .
Biochemical Pathways
The compound’s interaction with cgrp receptors suggests it may influence pain signaling pathways .
Result of Action
Its interaction with cgrp receptors suggests it may have an impact on pain signaling .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Preparation Methods
The synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine typically involves the bromination of 2-methoxy-3-(trifluoromethyl)pyridine . The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination at the desired position on the pyridine ring.
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include palladium catalysts and bases.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is used in various scientific research applications, including:
Comparison with Similar Compounds
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
Properties
IUPAC Name |
5-bromo-2-methoxy-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-6-5(7(9,10)11)2-4(8)3-12-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOFHXRZJCIBCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693829 |
Source
|
Record name | 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-42-0 |
Source
|
Record name | 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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